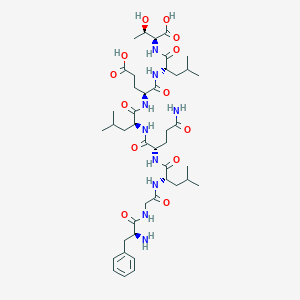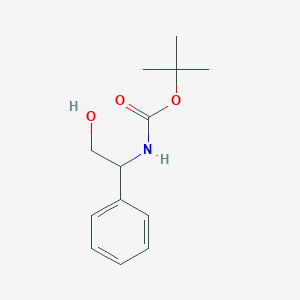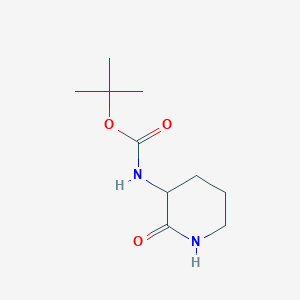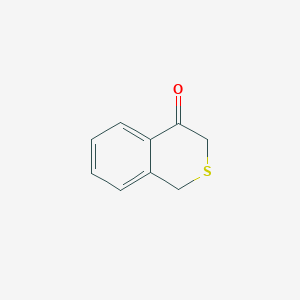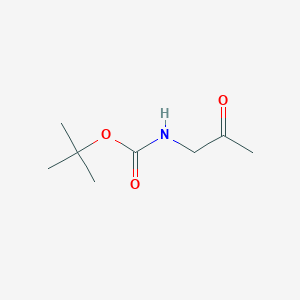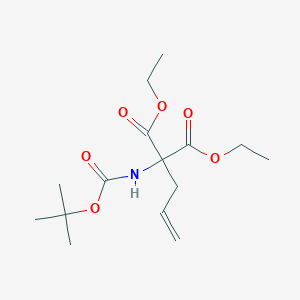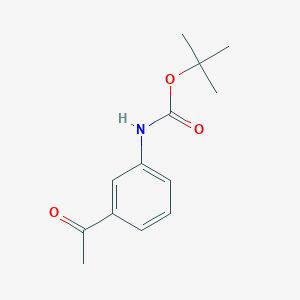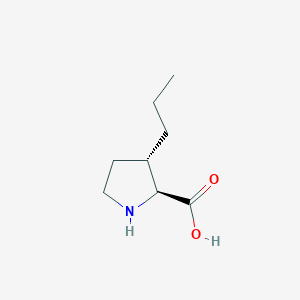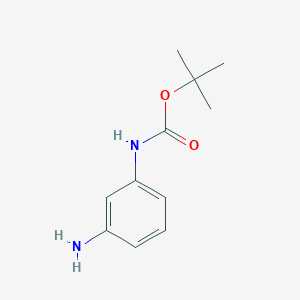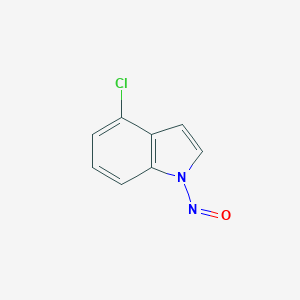
1H-Indole, 4-chloro-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 4-chloro-1-nitroso-, also known as 4-Chloro-1-nitrosopyrrolo[2,3-b]indole (4-Cl-Pyrr), is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule belongs to the class of indole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-Cl-Pyrr is not fully understood. However, studies have suggested that it may act through the inhibition of enzymes involved in DNA replication and repair. Additionally, it may induce oxidative stress and activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Cl-Pyrr can induce DNA damage and inhibit cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have anti-inflammatory and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Cl-Pyrr in lab experiments is its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for drug development. However, one limitation is its low yield and purity, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 4-Cl-Pyrr. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Additionally, studies can be conducted to optimize the synthesis method to increase the yield and purity of the product. Finally, studies can be conducted to investigate the toxicity and safety of 4-Cl-Pyrr in vivo.
Synthesemethoden
The synthesis of 4-Cl-Pyrr involves the reaction of 4-chloropyrrole-2-carbaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction followed by cyclization to form the desired product. The yield of this reaction is around 50%, and the purity of the product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Cl-Pyrr has been studied extensively for its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that 4-Cl-Pyrr can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
126590-88-3 |
|---|---|
Produktname |
1H-Indole, 4-chloro-1-nitroso- |
Molekularformel |
C8H5ClN2O |
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
4-chloro-1-nitrosoindole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-6(7)4-5-11(8)10-12/h1-5H |
InChI-Schlüssel |
HIJZOLDFHYLQHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
Kanonische SMILES |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
Andere CAS-Nummern |
126590-88-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



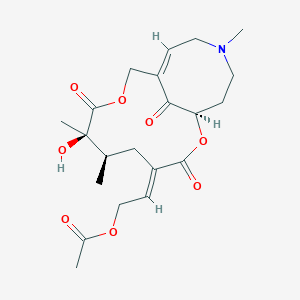

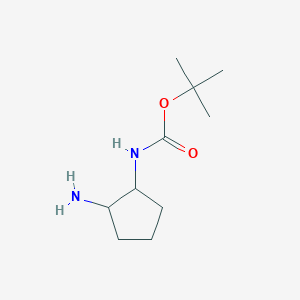
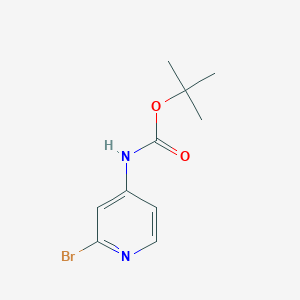
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
